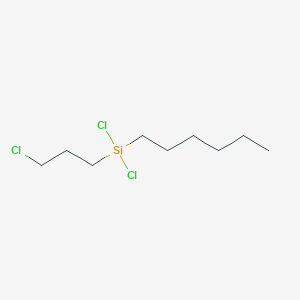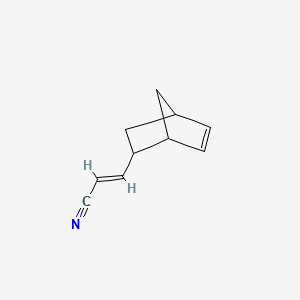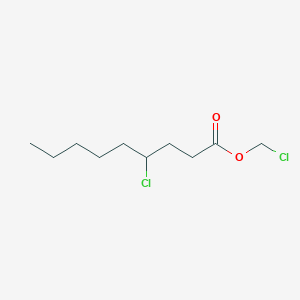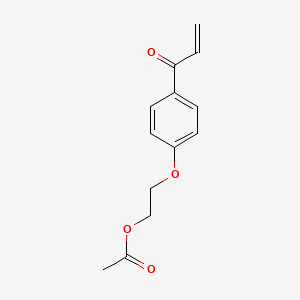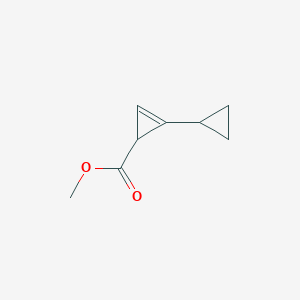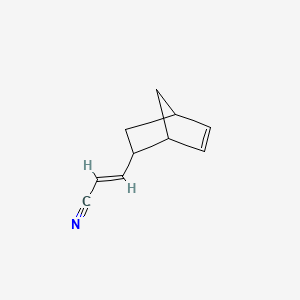
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- can be achieved through several methods:
Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid.
Industrial Production: Industrially, the compound can be produced by the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Analyse Chemischer Reaktionen
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions vary widely and can include alcohols, ketones, and other derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- exerts its effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane-4,6-dione, 5,5-dibutyl-2,2-dimethyl- can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
83540-56-1 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
5,5-dibutyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H24O4/c1-5-7-9-14(10-8-6-2)11(15)17-13(3,4)18-12(14)16/h5-10H2,1-4H3 |
InChI-Schlüssel |
DGFAWVKPCWXLPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C(=O)OC(OC1=O)(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


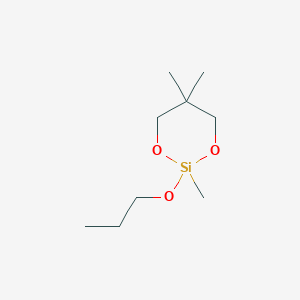
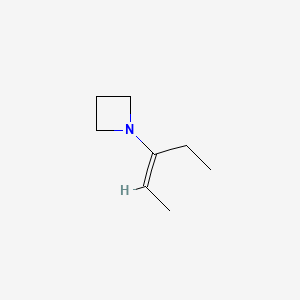

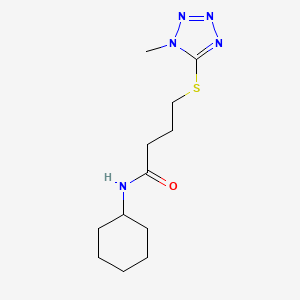
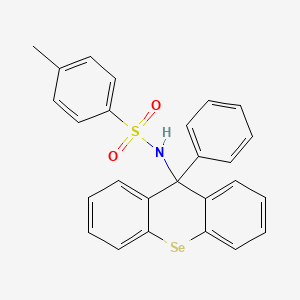
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
